1-(3-Fluoroazetidin-3-yl)ethanone
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Overview
Description
1-(3-Fluoroazetidin-3-yl)ethanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoroazetidin-3-yl)ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-fluoroazetidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoroazetidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azetidine derivatives with different substituents.
Scientific Research Applications
1-(3-Fluoroazetidin-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3-Fluoroazetidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloroazetidin-3-yl)ethanone
- 1-(3-Bromoazetidin-3-yl)ethanone
- 1-(3-Iodoazetidin-3-yl)ethanone
Uniqueness
1-(3-Fluoroazetidin-3-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to biological targets compared to its chloro, bromo, and iodo counterparts .
Properties
Molecular Formula |
C5H8FNO |
---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
1-(3-fluoroazetidin-3-yl)ethanone |
InChI |
InChI=1S/C5H8FNO/c1-4(8)5(6)2-7-3-5/h7H,2-3H2,1H3 |
InChI Key |
KMKJHGGLEDVWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CNC1)F |
Origin of Product |
United States |
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